molecular formula C27H24N2O5 B2745482 2-(3-benzoyl-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 902515-14-4

2-(3-benzoyl-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2745482
M. Wt: 456.498
InChI Key: FQNCLYFZHKEXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-benzoyl-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide, also known as BQCA, is a chemical compound that has been studied for its potential applications in scientific research. BQCA is a selective agonist for the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that plays a role in synaptic plasticity and neuronal excitability.

Scientific Research Applications

Synthesis and Characterization

A study outlines the one-step synthesis and X-ray analysis of isomeric compounds within the quinoline derivatives family, showcasing the importance of structural characterization in understanding molecular interactions and stability. Such analyses are crucial for applications in designing new materials and pharmaceuticals (L. Lu & Liang‐Nian He, 2012).

Biological Activity

Research on furoquinolines, a related compound family, indicates significant anti-inflammatory and antifertility properties. This highlights the potential of quinoline derivatives in developing new therapeutic agents. The study's methodology and results can guide similar research on 2-(3-benzoyl-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide for its biological activities (J. Sharada et al., 1987).

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which share a structural motif with the compound , were synthesized and showed broad-spectrum antitumor activity. This suggests that modifications on the quinoline core can significantly impact biological activity, pointing to the potential of 2-(3-benzoyl-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide in anticancer research (Ibrahim A. Al-Suwaidan et al., 2016).

Chemical Properties and Reactions

The reaction of 2-aminobenzophenones with aliphatic acids in the presence of polyphosphoric acid produced 6-substituted 2-anilino-4-phenylquinoline derivatives. This research demonstrates the versatility of quinoline derivatives in synthesizing a wide range of chemical structures, offering insights into the potential chemical reactivity of the compound under study (T. Ishiwaka et al., 1970).

properties

IUPAC Name

2-(3-benzoyl-6-methoxy-4-oxoquinolin-1-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c1-3-34-20-11-9-19(10-12-20)28-25(30)17-29-16-23(26(31)18-7-5-4-6-8-18)27(32)22-15-21(33-2)13-14-24(22)29/h4-16H,3,17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNCLYFZHKEXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-ethoxyphenyl)acetamide

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